Thsat

Description

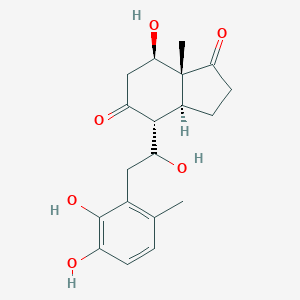

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Secosteroids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

113565-94-9 |

|---|---|

Molecular Formula |

C19H24O6 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(3aS,4R,7R,7aR)-4-[2-(2,3-dihydroxy-6-methylphenyl)-1-hydroxyethyl]-7-hydroxy-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione |

InChI |

InChI=1S/C19H24O6/c1-9-3-5-12(20)18(25)10(9)7-13(21)17-11-4-6-15(23)19(11,2)16(24)8-14(17)22/h3,5,11,13,16-17,20-21,24-25H,4,6-8H2,1-2H3/t11-,13?,16+,17+,19-/m0/s1 |

InChI Key |

YFZJGCLOFUBQST-YBPXMJGFSA-N |

SMILES |

CC1=C(C(=C(C=C1)O)O)CC(C2C3CCC(=O)C3(C(CC2=O)O)C)O |

Isomeric SMILES |

CC1=C(C(=C(C=C1)O)O)CC([C@H]2[C@@H]3CCC(=O)[C@]3([C@@H](CC2=O)O)C)O |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)O)CC(C2C3CCC(=O)C3(C(CC2=O)O)C)O |

Synonyms |

3,4,7,12-tetrahydroxy-9,10-seco-1,3,5(10)-androstatriene-9,17-dione THSAT |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of STAT3 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that has emerged as a critical player in the initiation and progression of numerous human cancers. Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process, mediating cellular responses to cytokines and growth factors. However, in a vast array of malignancies, STAT3 is constitutively activated, driving a transcriptional program that promotes tumor cell proliferation, survival, invasion, and metastasis. Furthermore, aberrant STAT3 signaling contributes to the establishment of a tumor-promoting microenvironment by orchestrating angiogenesis and suppressing anti-tumor immunity. This technical guide provides an in-depth exploration of the multifaceted functions of STAT3 in cancer, detailing its signaling pathways, downstream targets, and the experimental methodologies used to investigate its activity. Additionally, we present a summary of the current landscape of STAT3-targeted therapies in clinical development.

The STAT3 Signaling Pathway

The canonical STAT3 signaling cascade is initiated by the binding of various ligands, such as cytokines (e.g., IL-6) and growth factors (e.g., EGF), to their cognate receptors on the cell surface.[1] This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src.[2][3] These activated kinases then phosphorylate STAT3 on a critical tyrosine residue (Tyr705).[4] This phosphorylation event induces the formation of STAT3 homodimers or heterodimers with other STAT family members through reciprocal SH2 domain interactions.[4] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.[1][2][4]

Post-translational modifications other than tyrosine phosphorylation, such as serine phosphorylation (at Ser727), acetylation, and methylation, also play crucial roles in modulating STAT3's transcriptional activity and subcellular localization.[5] For instance, serine phosphorylation can enhance its transcriptional activity and is also implicated in its mitochondrial functions.[6]

Caption: Canonical STAT3 Signaling Pathway.

Core Functions of STAT3 in Cancer Progression

Constitutively active STAT3 is a common feature in a wide range of solid tumors and hematological malignancies, where it drives key aspects of cancer progression.

Proliferation and Survival

STAT3 promotes uncontrolled cell proliferation by upregulating the transcription of genes that regulate the cell cycle, such as CCND1 (encoding Cyclin D1) and MYC.[7] Furthermore, it enhances cancer cell survival by inducing the expression of anti-apoptotic genes, including BCL2L1 (encoding Bcl-xL), MCL1, and BIRC5 (encoding Survivin).[2][7]

Invasion and Metastasis

The metastatic cascade, involving local invasion, intravasation, survival in circulation, extravasation, and colonization at distant sites, is significantly influenced by STAT3 activity. STAT3 promotes epithelial-mesenchymal transition (EMT), a key process in initiating metastasis, by upregulating EMT-inducing transcription factors like Snail and Twist. It also enhances cell motility and invasion through the regulation of genes encoding matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which degrade the extracellular matrix.[8]

Angiogenesis

Tumor growth beyond a certain size is dependent on the formation of new blood vessels, a process known as angiogenesis. STAT3 is a key transcriptional activator of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[2][9][10] It also induces the expression of hypoxia-inducible factor 1α (HIF1A), another critical mediator of angiogenesis.[2]

Immune Evasion

STAT3 plays a crucial role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance.[11] It promotes the expression of immunosuppressive factors like interleukin-10 (IL-10) and transforming growth factor-β (TGF-β).[12] Additionally, STAT3 activation in tumor cells can lead to the upregulation of programmed death-ligand 1 (PD-L1), which inhibits the function of cytotoxic T cells.[13] Activated STAT3 in immune cells within the tumor microenvironment also suppresses their anti-tumor functions.[11]

Quantitative Data on STAT3 in Cancer

The following tables summarize quantitative data related to STAT3 expression, activation, and the effects of its inhibition in various cancers.

Table 1: Overexpression of STAT3 mRNA in Various Cancers Compared to Normal Tissues

| Cancer Type | Fold Change (Cancer vs. Normal) | Reference |

| Glioblastoma | 2.15 | [14] |

| Gastric Cancer | 1.89 | [14] |

| Head and Neck Cancer | 1.76 | [14] |

| Melanoma | 1.63 | [14] |

| Myeloma | 1.54 | [14] |

Data compiled from Oncomine database analysis.[14]

Table 2: STAT3 Target Genes Implicated in Cancer Progression

| Gene | Function | Fold Change (STAT3-activated vs. control) | Cancer Type | Reference |

| CCND1 | Cell Cycle Progression | ~2.5 | Breast Cancer | [15] |

| MYC | Cell Proliferation, Metabolism | ~3.0 | Lymphoma | [16] |

| BCL2L1 | Anti-apoptosis | ~2.0 | Multiple Myeloma | [15] |

| VEGFA | Angiogenesis | ~4.0 | Glioblastoma | [10] |

| MMP9 | Invasion and Metastasis | ~3.5 | Breast Cancer | [17] |

Fold changes are approximate and can vary based on cell type and experimental conditions.

Table 3: STAT3 Inhibitors in Clinical Development

| Inhibitor | Mechanism of Action | Highest Trial Phase | Indications | Reference |

| TTI-101 | SH2 domain inhibitor | Phase II | Hepatocellular Carcinoma, Breast Cancer | [18] |

| Danvatirsen (AZD9150) | Antisense oligonucleotide | Phase I/Ib | Lymphoma, Non-small cell lung cancer | [8] |

| OPB-31121 | SH2 domain inhibitor | Phase I | Solid Tumors | [8] |

| KT-333 | STAT3 degrader | Phase I | Lymphoma | [8] |

| REX-7117 | Small molecule inhibitor | Preclinical/Early Clinical | Th17-driven diseases, Cancer | [8] |

Experimental Protocols for Studying STAT3 Function

Investigating the role of STAT3 in cancer progression involves a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is for the detection and semi-quantification of STAT3 phosphorylated at Tyr705.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.[6]

-

SDS-PAGE: Load 20-40 µg of protein per lane and run the gel until the dye front reaches the bottom.[19]

-

Protein Transfer: Transfer proteins to a PVDF membrane.[20]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[19]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.[19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal.[20]

-

Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control for normalization.[19]

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to total STAT3 and the loading control.[19]

Caption: Western Blot Experimental Workflow.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

-

STAT3 reporter cell line (stably transfected with a STAT3-responsive luciferase construct)

-

96-well white, clear-bottom plates

-

Growth medium and serum-free medium

-

Test compounds and controls (e.g., Stattic)

-

Cytokine for stimulation (e.g., IL-6)

-

Passive lysis buffer

-

Luciferase assay reagent

-

Microplate luminometer

Procedure:

-

Cell Seeding: Seed STAT3 reporter cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Serum-starve the cells, then treat with test compounds or controls.

-

Stimulation: Stimulate the cells with a cytokine like IL-6 to activate the STAT3 pathway.

-

Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

-

Luminescence Reading: Add luciferase assay reagent and immediately measure luminescence.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the percentage of inhibition or activation relative to controls.

Caption: STAT3 Luciferase Reporter Assay Workflow.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

This protocol identifies the genomic binding sites of STAT3.

Materials:

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonication equipment

-

Anti-STAT3 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cross-linking: Cross-link proteins to DNA with formaldehyde. Quench with glycine.

-

Cell Lysis and Sonication: Lyse cells and nuclei, then sonicate the chromatin to shear DNA into fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-STAT3 antibody or control IgG overnight. Add magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Align the sequencing reads to the genome and use peak-calling algorithms to identify STAT3 binding sites.[11]

Conclusion and Future Directions

STAT3 has been unequivocally established as a key driver of cancer progression, influencing a multitude of cellular processes that are hallmarks of cancer. Its constitutive activation in a wide range of tumors underscores its potential as a therapeutic target. While the development of direct and indirect STAT3 inhibitors has shown promise, challenges remain in achieving optimal specificity and minimizing off-target effects. Future research will likely focus on the development of more potent and selective STAT3 inhibitors, including degraders and inhibitors of specific post-translational modifications. Furthermore, a deeper understanding of the complex interplay between STAT3 and the tumor microenvironment will be crucial for the rational design of combination therapies that can overcome resistance and improve patient outcomes. The continued investigation into the multifaceted roles of STAT3 will undoubtedly pave the way for novel and effective anti-cancer strategies.

References

- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. STAT3 and STAT5 Activation in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 11. tvarditherapeutics.com [tvarditherapeutics.com]

- 12. Systematic analysis of gene expression alterations and clinical outcomes of STAT3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 14. biorxiv.org [biorxiv.org]

- 15. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 16. STAT3 Inhibitors Drugs Market Clinical Pipeline Insight - BioSpace [biospace.com]

- 17. benchchem.com [benchchem.com]

- 18. 3.5. Western blot analysis of p-STAT3 [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. 3.4. Reporter Assay [bio-protocol.org]

An In-depth Technical Guide to the Discovery of Novel STAT Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed to discover and characterize novel protein interactions with the Signal Transducer and Activator of Transcription (STAT) family of proteins. It is designed to furnish researchers, scientists, and drug development professionals with the necessary technical details to design and execute experiments aimed at elucidating the expanding roles of STAT proteins in cellular signaling.

Introduction to STAT Proteins and Their Canonical Signaling

Signal Transducer and Activator of Transcription (STAT) proteins are a family of latent cytoplasmic transcription factors that play a critical role in mediating cellular responses to a wide array of cytokines and growth factors.[1] The canonical Janus kinase (JAK)-STAT signaling pathway is a primary mechanism for transducing signals from the cell membrane to the nucleus, influencing vital cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[2][3]

The pathway is initiated by the binding of a ligand, such as a cytokine, to its specific cell surface receptor. This binding event induces receptor dimerization and the subsequent activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domains of latent STAT proteins residing in the cytoplasm. Upon recruitment to the receptor, STATs are themselves phosphorylated by JAKs on a conserved C-terminal tyrosine residue. This phosphorylation event triggers the formation of stable STAT homo- or heterodimers through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoters of target genes, thereby regulating their transcription.[2][4]

The Expanding STAT Interactome: Beyond Canonical Signaling

While the JAK-STAT pathway provides a fundamental framework for understanding STAT function, a growing body of evidence reveals a far more complex and nuanced role for these proteins, largely mediated by a diverse network of protein-protein interactions. These interactions occur at various stages of the STAT signaling cascade and in different subcellular compartments, leading to the concept of non-canonical STAT signaling.

Non-canonical STAT signaling pathways can involve:

-

Preassembled receptor complexes and preformed STAT dimers: Evidence suggests that some cytokine receptors may exist as pre-formed dimers even in the absence of a ligand, and that STAT proteins can form dimers without the canonical tyrosine phosphorylation.[5][6]

-

Unphosphorylated STATs (U-STATs): U-STATs can shuttle to the nucleus and associate with heterochromatin, influencing chromatin stability and gene expression independently of their phosphorylated counterparts.[6][7]

-

Mitochondrial STATs: A subpopulation of STAT3, termed mitoSTAT3, has been identified within mitochondria where it regulates the electron transport chain and cellular metabolism.[3][5]

-

Cytoskeletal interactions: STAT proteins have been shown to interact with components of the cytoskeleton, such as microtubules, influencing cell migration and morphology.[7]

The discovery of these non-canonical functions underscores the importance of identifying the full spectrum of STAT-interacting proteins to comprehensively understand their biological roles and to identify novel therapeutic targets.

Methodologies for Discovering Novel STAT Protein Interactions

A variety of powerful techniques are available to identify and validate novel protein-protein interactions. This section provides detailed protocols for key experimental approaches that have been successfully applied to the study of the STAT interactome.

Co-Immunoprecipitation (Co-IP) Coupled with Mass Spectrometry

Co-IP is a robust and widely used technique to isolate a protein of interest ("bait") from a cell lysate along with its interacting partners ("prey").[4][8] When coupled with mass spectrometry, this approach can identify a large number of putative interacting proteins in an unbiased manner.[9]

Experimental Protocol: Co-Immunoprecipitation [8][10][11]

-

Cell Lysis:

-

Harvest cultured cells (e.g., 1 x 10^7 cells) by centrifugation at 500 x g for 3 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1 mL of ice-cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a fresh, pre-chilled microfuge tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add 20-30 µL of Protein A/G magnetic beads to the cleared lysate.

-

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding of proteins to the beads.

-

Place the tube on a magnetic rack and carefully transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of a high-affinity antibody specific for the STAT protein of interest (the "bait") to the pre-cleared lysate. As a negative control, add a non-specific IgG antibody from the same species to a separate aliquot of lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the antibody to bind to the bait protein.

-

Add 30-50 µL of Protein A/G magnetic beads to each tube and incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Place the tubes on a magnetic rack to pellet the beads.

-

Carefully remove and discard the supernatant.

-

Wash the beads three to five times with 500 µL of ice-cold Co-IP wash buffer (a less stringent version of the lysis buffer, e.g., with a lower detergent concentration). After the final wash, remove all residual buffer.

-

-

Elution:

-

Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

The eluted proteins can be separated by SDS-PAGE and visualized by Western blotting to confirm the pulldown of the bait and known interactors.

-

For the discovery of novel interactors, the entire eluted sample is subjected to in-gel or in-solution trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2][12][13]

-

Experimental Workflow for Co-IP Followed by Mass Spectrometry

References

- 1. Stat3 regulates microtubules by antagonizing the depolymerization activity of stathmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulated nuclear import of the STAT1 transcription factor by direct binding of importin-α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MOLECULAR BASIS FOR THE RECOGNITION OF PHOSPHORYLATED STAT1 BY IMPORTIN α5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nicoyalife.com [nicoyalife.com]

- 5. Regulated nuclear import of the STAT1 transcription factor by direct binding of importin-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. STAT3-Stathmin Interactions Control Microtubule Dynamics in Migrating T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. STAT3 Protein–Protein Interaction Analysis Finds P300 as a Regulator of STAT3 and Histone 3 Lysine 27 Acetylation in Pericytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GRIM-19, a death-regulatory gene product, suppresses Stat3 activity via functional interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GRIM-19, a death-regulatory gene product, suppresses Stat3 activity via functional interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Touched and moved by STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of STAT6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the investigation of downstream targets of the Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), playing a pivotal role in allergic inflammation, immune cell differentiation, and tumorigenesis. Understanding its downstream targets is crucial for the development of novel therapeutics for a range of diseases.

The STAT6 Signaling Pathway

STAT6 is a key mediator of IL-4 and IL-13 signaling. Upon cytokine binding to their respective receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor chains, creating docking sites for STAT6. STAT6 is then recruited to the receptor complex and is itself phosphorylated by JAKs. This phosphorylation event triggers the dimerization of STAT6, which then translocates to the nucleus. In the nucleus, STAT6 dimers bind to specific DNA sequences known as Gamma-Activated Sequences (GAS) in the promoter regions of target genes, thereby modulating their transcription.[1] This signaling cascade is central to the differentiation of T helper 2 (Th2) cells, the activation of B cells and their class-switching to IgE, and the alternative activation of macrophages (M2 polarization).

Quantitative Analysis of STAT6 Downstream Targets

The identification and quantification of STAT6 target genes are essential for understanding its biological functions. High-throughput methods such as microarray and RNA sequencing (RNA-seq) have been instrumental in generating comprehensive lists of genes regulated by STAT6 in various cell types.

STAT6 Target Genes in B Lymphocytes

In B cells, STAT6 is crucial for IL-4-mediated activation, proliferation, and immunoglobulin class switching. Microarray analysis comparing IL-4-stimulated B cells from wild-type and STAT6-deficient mice has revealed that STAT6 can act as both a positive and a negative regulator of gene expression.[1][2][3] A study identified 70 known genes that were differentially expressed, with 31 being upregulated and 39 downregulated in a STAT6-dependent manner.[1] Another comprehensive study identified 44 putative STAT6 target genes in the Ramos B-cell line.[4][5]

| Gene Symbol | Regulation | Fold Change | Cell Type | Experimental Method |

| CD23 (FCER2) | Upregulated | > 3-fold | Mouse B Cells | Microarray |

| MHC Class II | Upregulated | > 3-fold | Mouse B Cells | Microarray |

| Egr2 (Krox20) | Upregulated | > 3-fold | Mouse B Cells | Microarray |

| SOCS1 | Upregulated | > 3-fold | Mouse B Cells | Microarray |

| Multiple Genes | Upregulated | > 3-fold | Mouse B Cells | Microarray |

| Multiple Genes | Downregulated | > 3-fold | Mouse B Cells | Microarray |

| MS4A1 (CD20) | Upregulated | - | Human Ramos B Cells | ChIP-seq & TSS-seq |

| CD23A | Upregulated | - | Human Ramos B Cells | ChIP-seq & TSS-seq |

Note: A comprehensive list of the 70 differentially expressed genes can be found in the supplementary data of the cited publication.

STAT6 Target Genes in Macrophages

STAT6 plays a critical role in the alternative activation of macrophages (M2 polarization), a process involved in tissue repair and immunoregulation. RNA-seq analysis of bone marrow-derived macrophages (BMDMs) has identified a large number of genes regulated by IL-4 in a STAT6-dependent manner.[6] One study identified 1,614 IL-4-regulated genes with a fold change of ≥ 2, a significant portion of which were repressed by STAT6.[6]

| Gene Symbol | Regulation | Fold Change (IL-4 treated vs. control) | Cell Type | Experimental Method |

| Arg1 | Upregulated | > 2-fold | Mouse BMDMs | RNA-seq |

| Fizz1 (Retnla) | Upregulated | > 2-fold | Mouse BMDMs | RNA-seq |

| Ym1 (Chi3l3) | Upregulated | > 2-fold | Mouse BMDMs | RNA-seq |

| Klf4 | Upregulated | > 2-fold | Mouse BMDMs | RNA-seq |

| Hbegf | Upregulated | > 2-fold | Mouse BMDMs | RNA-seq |

| Edn1 | Upregulated | > 2-fold | Mouse BMDMs | RNA-seq |

| Abca1 | Downregulated | > 2-fold | Mouse BMDMs | RNA-seq |

| Clec4d | Downregulated | > 2-fold | Mouse BMDMs | RNA-seq |

| Fos | Downregulated | > 2-fold | Mouse BMDMs | RNA-seq |

| Tlr2 | Downregulated | > 2-fold | Mouse BMDMs | RNA-seq |

| Cd14 | Downregulated | > 2-fold | Mouse BMDMs | RNA-seq |

| Nlrp3 | Downregulated | > 2-fold | Mouse BMDMs | RNA-seq |

STAT6 Target Genes in T Helper 2 (Th2) Cells

In CD4+ T cells, STAT6 is the master regulator of Th2 differentiation, a process essential for immunity against helminths and implicated in allergic diseases. STAT6 directly and indirectly regulates a network of transcription factors and cytokines that define the Th2 lineage.[7]

| Gene Symbol | Regulation | Cell Type | Experimental Method |

| GATA3 | Upregulated | Human & Mouse Th2 Cells | ChIP-seq, RNA-seq |

| MAF | Upregulated | Human & Mouse Th2 Cells | ChIP-seq, RNA-seq |

| IRF4 | Upregulated | Human & Mouse Th2 Cells | ChIP-seq, RNA-seq |

| IL-4 | Upregulated | Human & Mouse Th2 Cells | ChIP-seq, RNA-seq |

| IL-5 | Upregulated | Human & Mouse Th2 Cells | RNA-seq |

| IL-13 | Upregulated | Human & Mouse Th2 Cells | RNA-seq |

| SOCS1 | Upregulated | Human Th2 Cells | ChIP-seq, RNA-seq |

| IL24 | Upregulated | Human Th2 Cells | ChIP-seq, RNA-seq |

Experimental Protocols for Investigating STAT6 Targets

A multi-faceted experimental approach is required to identify and validate the downstream targets of STAT6. This typically involves genome-wide screening methods followed by targeted validation experiments.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the direct binding of a transcription factor to its target DNA sequences in the genome.

Protocol Overview:

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis: Lyse the cells to release the chromatin.

-

Chromatin Shearing: Sonicate or enzymatically digest the chromatin to generate fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to STAT6. The antibody-STAT6-DNA complexes are then captured using protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to confirm the direct binding of a protein to a specific DNA sequence.

Protocol Overview:

-

Probe Labeling: Synthesize and label a short DNA probe containing the putative STAT6 binding site with a radioactive or fluorescent tag.

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells of interest that have been stimulated to activate STAT6.

-

Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the labeled DNA to identify a "shifted" band, which represents the protein-DNA complex. Specificity can be confirmed by competition with an unlabeled probe or by supershift assays using a STAT6 antibody.

Luciferase Reporter Assay

This assay is used to determine the functional consequence of STAT6 binding to a specific DNA sequence.

Protocol Overview:

-

Construct Generation: Clone the putative STAT6-responsive promoter or enhancer element upstream of a luciferase reporter gene in a plasmid vector.

-

Transfection: Transfect the reporter construct into a suitable cell line. A co-transfection with a STAT6 expression vector may be necessary in cells with low endogenous STAT6 levels.

-

Stimulation: Stimulate the transfected cells with IL-4 or IL-13 to activate the STAT6 signaling pathway.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. An increase in luciferase activity upon stimulation indicates that the cloned DNA element is a functional STAT6-responsive element.

Conclusion

The investigation of STAT6 downstream targets is a dynamic field of research with significant implications for understanding and treating a variety of diseases. The combination of genome-wide screening techniques with targeted validation methods provides a robust framework for identifying and characterizing the complex regulatory networks controlled by STAT6. The data and protocols presented in this guide offer a valuable resource for researchers and professionals dedicated to advancing our knowledge of STAT6 biology and its therapeutic potential.

References

- 1. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cutting edge: STAT6 serves as a positive and negative regulator of gene expression in IL-4-stimulated B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of STAT6 Target Genes in Human B Cells and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of STAT6 target genes in human B cells and lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Transcription Factor STAT6 Mediates Direct Repression of Inflammatory Enhancers and Limits Activation of Alternatively Polarized Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rna-seqblog.com [rna-seqblog.com]

The Evolutionary Trajectory of Signal Transducer and Activator of Transcription (STAT) Proteins: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription (STAT) proteins are fundamental components of a signaling pathway crucial for a vast array of cellular processes, including immunity, proliferation, and differentiation. Their evolutionary history is a compelling narrative of molecular innovation, beginning with simple ancestral forms and culminating in the complex, functionally diverse family observed in mammals today. This technical guide explores the evolutionary journey of STAT proteins, detailing their origins, the genomic events that shaped their diversification, and the emergence of their complex domain architecture. We trace the expansion of the STAT family from single-gene organisms to the seven-member family in mammals, driven primarily by whole-genome and tandem gene duplications. This guide provides an in-depth look at the methodologies used to unravel this history, including phylogenetic analysis and ancestral sequence reconstruction, offering detailed protocols for key experiments. Quantitative data are presented in structured tables, and complex pathways and workflows are visualized through detailed diagrams, providing a comprehensive resource for researchers and professionals in cellular biology and drug development.

Introduction to the STAT Protein Family

The Signal Transducer and Activator of Transcription (STAT) family comprises a group of latent cytoplasmic transcription factors that are central to the JAK-STAT signaling pathway. This pathway provides a direct route for transmitting signals from extracellular cytokines and growth factors to the nucleus, where STAT proteins modulate the transcription of target genes. In mammals, the family consists of seven members: STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6. Each member plays distinct, though sometimes overlapping, roles in vital biological processes. Dysregulation of STAT signaling is implicated in numerous diseases, including cancers and autoimmune disorders, making the pathway a significant target for therapeutic intervention.

Understanding the evolutionary history of STAT proteins provides critical insights into their structure-function relationships and the development of complex biological systems like the adaptive immune response. This guide details the major evolutionary events, from the emergence of primordial STAT-like proteins to the expansion and functional specialization seen in vertebrates.

Primordial STATs and the Dawn of an Era

The evolutionary roots of STAT proteins are deep, predating the emergence of the canonical JAK-STAT pathway components like Janus kinases (JAKs) and cytokine receptors. The most primitive forms of STAT-like proteins are found in early eukaryotes, such as the slime mold Dictyostelium discoideum. These early STATs possess the core functional domains—namely the DNA-binding and SH2 domains—but lack the N-terminal and C-terminal transactivation domains characteristic of their mammalian counterparts. This observation supports a "domain accretion" model of evolution, where the complexity of STAT proteins increased over time through the acquisition of new functional modules.

Invertebrate model organisms provide further clues to this evolutionary progression. The fruit fly, Drosophila melanogaster, possesses a single STAT gene (Stat92E, also known as marelle) and a complete, canonical JAK-STAT pathway, indicating that the core signaling cassette was established before the divergence of protostomes. The nematode C. elegans presents an interesting variation, with two STAT-like proteins but no identifiable upstream cytokine receptors or JAKs, suggesting the use of alternative, non-canonical activation mechanisms.

Data Presentation: STAT Gene Complement in Eukaryotes

The number of STAT genes varies significantly across different eukaryotic lineages, reflecting their evolutionary journey of duplication and diversification.

| Lineage | Species Example | Number of STAT Genes | Key Evolutionary Features |

| Amoebozoa | Dictyostelium discoideum | 4 | Highly divergent; lack N-terminal and transactivation domains. |

| Nematoda | Caenorhabditis elegans | 2 | Lack canonical JAK/cytokine receptor activators. |

| Arthropoda | Drosophila melanogaster | 1 | Part of a complete, canonical JAK-STAT pathway. |

| Urochordata | Ciona intestinalis | 2 | Represents an early chordate condition before major expansion. |

| Vertebrata | Homo sapiens | 7 | Expanded family with specialized functions; product of genome duplications. |

The Great Expansion: STAT Diversification in Vertebrates

The transition from invertebrates to vertebrates marked a period of rapid expansion for the STAT gene family. This diversification is strongly linked to two rounds of whole-genome duplication (WGD) that occurred early in vertebrate evolution, after the split from cephalochordates but before the emergence of cartilaginous fish. These large-scale genomic events provided the raw genetic material for the evolution of new functions (neofunctionalization), allowing the STAT family to expand from one or two ancestral genes to a core of six members.

Following the initial WGD events, the STAT family has been further shaped by tandem duplications and subsequent gene loss. A notable example is the duplication of an ancestral stat5 gene, which gave rise to the adjacent STAT5A and STAT5B genes in early Eutherian mammals. While bony fish underwent a third WGD event, they have generally not retained the resulting STAT duplicates, suggesting a rapid loss of most duplicated stat genes in this lineage. This expansion and subsequent specialization of STAT proteins coincided with the evolution of the adaptive immune system, with different STATs becoming integral to the signaling pathways of specific cytokines.

Data Presentation: Timeline of Major STAT Evolutionary Events

| Event | Estimated Time (Million Years Ago) | Evolutionary Consequence |

| Teleost-Tetrapod Divergence | ~450 | Bony fish lineage undergoes a third WGD, but many STAT duplicates are subsequently lost. |

| Avian-Mammal Divergence | ~310 | Marks a point before the STAT5A/5B duplication event. |

| STAT5A/5B Duplication | 130 - 310 | A tandem duplication in an early Eutherian ancestor creates STAT5A and STAT5B. |

| Marsupial-Eutherian Divergence | ~130 | The STAT5A/5B duplication is established in the Eutherian lineage. |

Evolution of STAT Structure and Signaling

The functional versatility of mammalian STAT proteins is a direct result of their conserved, multi-domain architecture. Each of the seven STAT proteins shares a common set of structural domains: an N-terminal domain involved in oligomerization, a coiled-coil domain for protein-protein interactions, a central DNA-binding domain, an SH2 domain for phosphotyrosine recognition, a linker region, and a C-terminal transactivation domain.

The Canonical JAK-STAT Signaling Pathway

The canonical activation of STAT proteins is a rapid, elegant process. The binding of a cytokine to its cell surface receptor triggers receptor dimerization and the activation of associated JAKs. The JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domains of latent STAT proteins in the cytoplasm. Once recruited, the STATs themselves are phosphorylated by the JAKs on a conserved C-terminal tyrosine residue. This phosphorylation event causes the STATs to dissociate from the receptor and form homo- or heterodimers via reciprocal SH2-phosphotyrosine interactions. These activated dimers then translocate to the nucleus to regulate gene expression.

Diagram 1: The Canonical JAK-STAT Signaling Pathway.

Domain Accretion in STAT Protein Evolution

The structural differences between primitive STATs (like those in Dictyostelium) and mammalian STATs provide a clear example of evolution by domain accretion. The ancestral STAT protein likely contained only the essential SH2 and DNA-binding domains. Over evolutionary time, additional domains, such as the N-terminal and transactivation domains, were acquired, conferring more complex regulatory functions, including the ability to form higher-order oligomers and to recruit transcriptional co-activators.

Diagram 2: Hypothetical Evolution of STAT Protein Structure via Domain Accretion.

Methodologies for Studying STAT Protein Evolution

The reconstruction of the evolutionary history of a protein family relies on a suite of powerful bioinformatic and experimental techniques. For STAT proteins, the primary methodologies include phylogenetic analysis, comparative genomics, and ancestral sequence reconstruction.

Experimental Protocol: Phylogenetic Analysis of the STAT Family

Objective: To infer the evolutionary relationships between STAT proteins from different species and construct a phylogenetic tree.

Methodology:

-

Sequence Retrieval: Obtain STAT protein sequences from various representative species (e.g., human, mouse, zebrafish, fruit fly, nematode, slime mold) using databases like NCBI GenBank or UniProt. Use BLAST searches to identify homologs.

-

Multiple Sequence Alignment (MSA): Align the collected sequences using an MSA tool such as Clustal Omega, MUSCLE, or MAFFT. The alignment is critical as it establishes positional homology. Manually inspect and curate the alignment to remove poorly aligned regions or large gaps.

-

Phylogenetic Tree Construction:

-

Method Selection: Choose a statistical method for tree inference. Maximum Likelihood (ML) is a robust and widely used method. Software like IQ-TREE or RAxML is recommended.

-

Model of Evolution: Select an appropriate amino acid substitution model (e.g., JTT, WAG, LG). The best-fit model can be determined using tools like ModelFinder (included in IQ-TREE).

-

Tree Inference: Run the phylogenetic software using the MSA and the selected evolutionary model.

-

Branch Support Assessment: Evaluate the statistical confidence of the tree topology using bootstrapping (typically 1,000 replicates) or Bayesian posterior probabilities.

-

-

Tree Visualization and Interpretation: Use software like FigTree or the Interactive Tree Of Life (iTOL) to visualize the resulting phylogenetic tree. Analyze the branching patterns to infer gene duplication events and orthologous/paralogous relationships.

Experimental Protocol: Comparative Genomics and Synteny Analysis

Objective: To identify STAT genes across multiple genomes and analyze their chromosomal locations to infer large-scale evolutionary events like genome duplications.

Methodology:

-

Genome Data Acquisition: Download whole-genome sequences and annotation files for a set of target species from databases like Ensembl or the UCSC Genome Browser.

-

Homology Search: Perform genome-wide searches (e.g., using tBLASTn) with known STAT protein sequences as queries to identify all potential STAT family members in each genome.

-

Gene Model Verification: Manually inspect the identified gene loci to confirm the gene models and domain structures.

-

Synteny Analysis:

-

Identify the genes located upstream and downstream of the STAT gene in a reference genome (e.g., human).

-

Search for the orthologs of these neighboring genes in the other target genomes.

-

Determine if the conserved linkage of these genes (synteny) is maintained around the STAT orthologs in other species.

-

Breakpoints in synteny can indicate chromosomal rearrangements, while large blocks of conserved synteny containing multiple paralogous gene families can provide strong evidence for ancient whole-genome duplication events.

-

Tools like the Genomicus or Ensembl synteny viewers can automate parts of this process.

-

Experimental Protocol: Ancestral Sequence Reconstruction (ASR)

Objective: To computationally infer the amino acid sequence of an ancestral STAT protein at a specific node of a phylogenetic tree and experimentally characterize its function.

Methodology:

-

Phylogenetic Framework: A robust, well-supported phylogenetic tree, as generated in Protocol 5.1, is the essential starting point.

-

Ancestral Sequence Inference:

-

Use a probabilistic method, typically Maximum Likelihood (ML) or Bayesian inference, to reconstruct the most likely ancestral sequence at a target node in the tree.

-

Software packages like PAML (CodeML), RAxML-NG, or IQ-TREE can perform this analysis. The software calculates the posterior probability for each possible amino acid at every position in the ancestral sequence.

-

-

Sequence Synthesis and Expression:

-

The inferred ancestral sequence (or several plausible variants, if statistical uncertainty is high) is reverse-translated into a DNA sequence, codon-optimized for a suitable expression system (e.g., E. coli or human cell lines), and commercially synthesized.

-

The synthetic gene is cloned into an expression vector. The ancestral protein is then expressed and purified.

-

-

Functional and Biophysical Characterization:

-

The "resurrected" ancestral protein is subjected to a battery of experiments to determine its properties.

-

Biophysical Analysis: Techniques like circular dichroism or differential scanning fluorimetry can be used to assess protein stability and folding.

-

Functional Assays: Test the protein's ability to be phosphorylated by specific JAKs, its DNA-binding affinity and specificity for different target sequences (e.g., using electrophoretic mobility shift assays), and its ability to activate transcription in a cell-based reporter assay.

-

Diagram 3: Experimental Workflow for Ancestral Sequence Reconstruction (ASR).

Conclusion and Future Directions

The evolutionary history of the STAT protein family is a testament to the power of gene and genome duplication in generating biological complexity. From a simple ancestral protein, the STAT family expanded and diversified in vertebrates to become a sophisticated network of signaling molecules essential for immunity, development, and homeostasis. The functional specialization of each STAT member is intricately linked to the co-evolution of the wider cytokine signaling network.

For drug development professionals, understanding this evolutionary context is paramount. The conserved structural domains, particularly the SH2 and DNA-binding domains, represent common targets, yet the diversification in other regions provides opportunities for developing highly specific inhibitors. For example, targeting the unique protein-protein interaction surfaces of the N-terminal or coiled-coil domains could yield inhibitors with greater selectivity and fewer off-target effects.

Future research, leveraging advances in sequencing, proteomics, and computational biology, will continue to refine our understanding of STAT evolution. The reconstruction and characterization of more ancient ancestral STATs will illuminate the precise molecular steps that led to their modern functions. Furthermore, exploring the evolution of STAT regulation by inhibitors like PIAS and SOCS proteins will provide a more complete picture of the entire signaling network, opening new avenues for therapeutic intervention in a wide range of human diseases.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Fundamental Differences Between STAT Protein Family Members

Introduction

The Signal Transducer and Activator of Transcription (STAT) protein family comprises seven latent cytoplasmic transcription factors that are central to cellular communication.[1][2][3] These proteins—STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6—act as intracellular mediators, translating signals from a vast array of extracellular cytokines, growth factors, and hormones directly to the nucleus to regulate gene expression.[1][3][4] This rapid signal transduction, often facilitated by the Janus kinase (JAK) family, is critical for orchestrating diverse biological processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3][5] While structurally homologous, each STAT family member exhibits profound functional specificity, dictated by subtle structural variations, distinct activation pathways, unique DNA binding preferences, and divergent biological roles. Dysregulation of these pathways is frequently implicated in diseases such as cancer and autoimmune disorders, making STAT proteins critical targets for therapeutic development.[5][6] This guide elucidates the core distinctions among the STAT family members, providing a comprehensive resource for researchers and drug development professionals.

I. Structural Organization: A Tale of Conservation and Variation

All seven STAT proteins share a conserved modular architecture, consisting of six key domains that facilitate their function.[3][5] These proteins range in size from approximately 750 to 900 amino acids.[3][7]

-

N-Terminal Domain (NTD): Mediates the formation of STAT dimers and higher-order tetramers on DNA, which is crucial for cooperative binding to tandem gene promoters.[8][9] It is also involved in the continuous shuttling of unphosphorylated STATs between the cytoplasm and nucleus.[9]

-

Coiled-Coil Domain (CCD): Contains the nuclear localization signal (NLS) and engages in protein-protein interactions, including with negative regulators like PIAS proteins.[5][8]

-

DNA-Binding Domain (DBD): Recognizes and binds to specific DNA sequences in the promoters of target genes.[5][8] Subtle differences in this domain contribute to the distinct DNA binding specificities of each STAT member.[1]

-

Linker Domain: A flexible region connecting the DBD and the SH2 domain.[8] A conserved motif within this domain is essential for both the recognition and release from high-affinity DNA binding sites.[10]

-

Src Homology 2 (SH2) Domain: A highly conserved domain that is critical for STAT activation. It recognizes and binds to specific phosphotyrosine residues on activated cytokine receptors and on its dimerization partner, enabling the formation of stable STAT dimers.[5][8][11] Variations in the SH2 domain sequence confer specificity in receptor interactions.[1]

-

C-Terminal Transactivation Domain (TAD): This domain is the most variable among STAT family members. It recruits co-activators and components of the transcriptional machinery to initiate gene expression.[5][8] The length and sequence of the TAD significantly influence the transcriptional potency of each STAT protein.

Key Structural Differences:

-

Isoforms: Alternative splicing generates functionally distinct isoforms for some STATs. For instance, STAT1 exists as the full-length STAT1α and a truncated STAT1β, which lacks 38 C-terminal amino acids and acts as a weaker activator.[1][12] Similarly, STAT3α and STAT3β isoforms have been identified.[7][12]

-

Paralogs: STAT5A and STAT5B are encoded by two separate genes but are highly homologous (~96% amino acid identity).[1] Despite their similarity, they have non-redundant functions, largely due to minor differences in their SH2 and DNA-binding domains that result in distinct biological roles.[1] For example, STAT5A is crucial for prolactin-driven mammary gland development, while STAT5B is the primary mediator of growth hormone signaling in the liver.[1][4]

II. Upstream Signaling: Specificity of Activation

The primary mechanism for STAT activation involves phosphorylation by receptor-associated Janus kinases (JAKs). The specificity of STAT signaling begins at the cell surface, where different cytokines and growth factors bind to their cognate receptors, leading to the activation of specific JAKs and the subsequent recruitment and phosphorylation of particular STAT proteins.[2][5][11]

The JAK family has four members: JAK1, JAK2, JAK3, and TYK2.[13] The specific combination of JAKs associated with a receptor complex determines which STAT proteins are activated.[11]

// Connections IFNg -> R_IFNg [color="#EA4335"]; R_IFNg -> STAT1_homo [color="#EA4335", label=" pY"];

IFNab -> R_IFNab [color="#FBBC05"]; R_IFNab -> ISGF3 [color="#FBBC05", label=" pY"];

IL6 -> R_IL6 [color="#4285F4"]; R_IL6 -> STAT3_homo [color="#4285F4", label=" pY"];

IL12 -> R_IL12 [color="#34A853"]; R_IL12 -> STAT4_homo [color="#34A853", label=" pY"];

IL4 -> R_IL4 [color="#EA4335"]; R_IL4 -> STAT6_homo [color="#EA4335", label=" pY"];

Prolactin -> R_Prolactin [color="#FBBC05"]; R_Prolactin -> STAT5_homo [color="#FBBC05", label=" pY"]; } caption: "Differential activation of STAT proteins by various cytokines."

Table 1: STAT Protein Activators and Functions

| STAT Member | Key Activating Cytokines/Factors | Associated JAKs | Primary Biological Functions |

| STAT1 | IFN-α, IFN-β, IFN-γ, IL-6 | JAK1, JAK2, TYK2 | Antiviral and antibacterial immunity, tumor surveillance, pro-apoptotic activity.[1][4] |

| STAT2 | IFN-α, IFN-β | JAK1, TYK2 | Essential for Type I IFN signaling; forms the ISGF3 complex with STAT1 and IRF9.[5][11] |

| STAT3 | IL-6 family (IL-6, IL-11), IL-10, Growth Factors (EGF, PDGF) | JAK1, JAK2, TYK2 | Embryonic development, cell proliferation and survival, anti-apoptotic activity, pro-oncogenic roles.[4][14] |

| STAT4 | IL-12, IL-23 | JAK2, TYK2 | T-helper 1 (Th1) cell differentiation, cell-mediated immunity.[1][4] |

| STAT5A/5B | Prolactin, Growth Hormone (GH), IL-2, IL-3, IL-7, EPO, TPO | JAK1, JAK2, JAK3 | 5A: Mammary gland development. 5B: GH-mediated somatic growth. Both: Hematopoiesis, T-cell survival and proliferation.[1][4][15] |

| STAT6 | IL-4, IL-13 | JAK1, JAK3 | T-helper 2 (Th2) cell differentiation, humoral immunity, allergic and asthmatic responses.[1][4] |

III. DNA Binding and Transcriptional Specificity

Upon activation and dimerization, STAT proteins translocate to the nucleus to regulate gene expression.[5][16] Their DNA binding specificity is a crucial determinant of their distinct biological outputs.

-

Gamma-Activated Sites (GAS): Most STAT dimers (STAT1, 3, 4, 5, and 6) recognize a palindromic DNA motif known as the GAS element, with the consensus sequence TTC(N)xGAA .[11][15]

-

Spacer Preference: A key difference among STATs is their preference for the number of nucleotides (N) in the central spacer region of the GAS motif.

-

Interferon-Stimulated Response Element (ISRE): STAT2 functions uniquely in this context. Following Type I IFN stimulation, a STAT1-STAT2 heterodimer associates with the Interferon Response Factor 9 (IRF9) protein to form a complex called ISGF3 (Interferon Stimulated Gene Factor 3).[5][11] This complex does not bind to a GAS element but instead recognizes a distinct DNA sequence known as the ISRE.[11]

-

Dimer Composition: The ability to form both homodimers and heterodimers adds another layer of complexity and specificity to STAT-mediated gene regulation.[9] For example, while IL-6 can induce STAT1 and STAT3 activation, the resulting balance of STAT1 homodimers, STAT3 homodimers, and STAT1-STAT3 heterodimers can fine-tune the cellular response.

Table 2: DNA Binding Specificities of STAT Proteins

| STAT Dimer | DNA Recognition Element | Consensus Sequence |

| STAT1 Homodimer | GAS | TTC(N)3GAA |

| ISGF3 (STAT1/STAT2/IRF9) | ISRE | AGTTTCNNTTTCNC/T |

| STAT3 Homodimer | GAS | TTC(N)4GAA |

| STAT4 Homodimer | GAS | TTC(N)3GAA |

| STAT5A/B Homodimer | GAS | TTC(N)3GAA |

| STAT6 Homodimer | GAS | TTC(N)4GAA |

IV. Non-Redundant Biological Functions Revealed by Gene Knockout Studies

The most definitive evidence for the distinct, non-redundant roles of each STAT protein comes from studies of knockout mice. These models have been instrumental in delineating the specific physiological functions of each family member.

Table 3: Phenotypes of STAT Knockout Mice

| Gene Knockout | Key Phenotype | Implied Function |

| Stat1-/- | Complete lack of responsiveness to both IFN-α/β and IFN-γ; highly susceptible to viral and microbial infections.[4] | Essential for interferon-mediated innate immunity. |

| Stat2-/- | Selective loss of response to Type I IFNs (IFN-α/β); viable but susceptible to viral infections. | Specific and essential mediator of Type I IFN signaling. |

| Stat3-/- | Early embryonic lethality (around day E7.5).[18] Tissue-specific knockouts reveal roles in cell survival, motility, and inflammation.[4] | Critical for early embryonic development and various adult tissue functions. |

| Stat4-/- | Defective IL-12 signaling; impaired Th1 cell differentiation and cell-mediated immunity.[4] | Essential for IL-12-dependent immune responses. |

| Stat5a-/- | Defective mammary gland development and inability to lactate (B86563) in females.[4] | Crucial for prolactin signaling in mammary tissue. |

| Stat5b-/- | Males exhibit reduced, female-like growth patterns; loss of sexually dimorphic liver gene expression.[4][15] | Mediates the sexually dimorphic effects of growth hormone. |

| Stat5a-/-/5b-/- | More severe defects than single knockouts, including perinatal lethality and significant immune deficiencies (e.g., lack of NK cells).[19] | Overlapping but also unique roles in development and immunity. |

| Stat6-/- | Unresponsive to IL-4 and IL-13; defective Th2 differentiation and IgE production.[4] | Essential for IL-4/IL-13-mediated allergic and anti-helminth responses. |

V. Regulation by Post-Translational Modifications (PTMs)

While tyrosine phosphorylation is the canonical activation switch for all STATs, a host of other PTMs provide a sophisticated layer of regulation that can differ between family members and cellular contexts.[8][16][20]

-

Tyrosine Phosphorylation: The critical activating modification for all STATs, enabling SH2-mediated dimerization and nuclear import.[11][16]

-

Serine Phosphorylation: Occurs within the C-terminal TAD of several STATs (e.g., STAT1, STAT3, STAT5) and can modulate their transcriptional activity, sometimes in a promoter-specific manner.[9][21] For example, serine phosphorylation of STAT3 is reported to enhance its transcriptional activity.[21]

-

Acetylation: Acetylation of lysine (B10760008) residues, particularly well-studied in STAT3, can stabilize STAT dimerization and enhance DNA binding and transcriptional activity.[8][21][22]

-

Methylation: Methylation of lysine residues on STAT3 has also been shown to regulate its activity.[8][22]

-

SUMOylation and Ubiquitination: These modifications can affect STAT protein stability, nuclear retention, and transcriptional activity.[16]

The specific enzymes responsible for these modifications and their functional consequences can vary significantly between different STAT proteins, contributing to the fine-tuning of their activity in response to diverse stimuli.

VI. Methodologies for Studying STAT Proteins

Investigating the specific functions of STAT family members requires a range of molecular biology techniques. Below are overviews of key experimental protocols.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide binding sites of a specific STAT protein, providing insight into the genes it directly regulates.

Detailed Methodology:

-

Cross-linking: Cells or tissues are treated with formaldehyde (B43269) to create covalent cross-links between DNA and interacting proteins, including the target STAT protein.

-

Chromatin Shearing: The cells are lysed, and the chromatin is isolated. The chromatin is then sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): A specific antibody against the target STAT protein is added to the sheared chromatin. The antibody-STAT-DNA complexes are then captured, typically using protein A/G-coated magnetic beads.

-

Washing and Elution: The beads are washed extensively to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are degraded using proteinase K, releasing the DNA.

-

DNA Purification: The DNA fragments are purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters.

-

Data Analysis: The sequencing reads are mapped to a reference genome. Peak-calling algorithms are then used to identify regions of the genome that are significantly enriched, representing the binding sites of the STAT protein.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is an in vitro technique used to detect and quantify the binding of a protein to a specific DNA probe. It is commonly used to validate the binding sites identified by ChIP-seq or to compare the binding affinities of different STAT proteins to a consensus or mutated DNA sequence.

Detailed Methodology:

-

Probe Preparation: A short DNA oligonucleotide (20-50 bp) containing the putative STAT binding site is synthesized. It is typically labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye for detection.

-

Binding Reaction: The labeled DNA probe is incubated with a source of the STAT protein. This can be a purified recombinant protein or nuclear extracts from cells stimulated to activate the STAT pathway.

-

Competition and Supershift (Optional):

-

Competition: To confirm specificity, a parallel reaction is run with an excess of the same unlabeled ("cold") oligonucleotide, which should compete for binding and reduce the shifted band.

-

Supershift: To identify the specific STAT protein in a complex mixture (like nuclear extract), an antibody specific to that STAT protein is added to the binding reaction. If the antibody binds the STAT protein that is bound to the DNA, it will further retard the complex's mobility, causing a "supershift."

-

-

Non-denaturing Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. The electrophoresis is run under conditions that preserve the protein-DNA interactions.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). A "shifted" band will appear for the protein-DNA complex, which migrates more slowly than the free, unbound probe.

Conclusion

The STAT family of proteins, while sharing a common structural framework and activation paradigm, exhibits remarkable specificity in function. These fundamental differences arise from a multi-layered system of regulation that includes: selective activation by upstream cytokines, subtle variations in protein structure that dictate receptor and DNA binding preferences, the capacity to form diverse dimer combinations, and differential regulation by post-translational modifications. Understanding these core distinctions is paramount for elucidating their precise roles in health and disease and for the rational design of targeted therapeutics aimed at modulating the activity of individual STAT family members.

References

- 1. grokipedia.com [grokipedia.com]

- 2. STAT Gene Family - Creative Biogene [creative-biogene.com]

- 3. STAT proteins: a kaleidoscope of canonical and non-canonical functions in immunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional roles of STAT family proteins: lessons from knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STAT protein - Wikipedia [en.wikipedia.org]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. The Roles of Post-Translational Modifications in STAT3 Biological Activities and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STAT heterodimers in immunity: A mixed message or a unique signal? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Conserved Motif in the Linker Domain of STAT1 Transcription Factor Is Required for Both Recognition and Release from High-Affinity DNA-Binding Sites | PLOS One [journals.plos.org]

- 11. STAT Proteins: R&D Systems [rndsystems.com]

- 12. Signal transducer and activator of transcription (STAT) signalling and T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biology and significance of the JAK/STAT signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA Binding Site Selection of Dimeric and Tetrameric Stat5 Proteins Reveals a Large Repertoire of Divergent Tetrameric Stat5a Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure, function, and regulation of STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DNA binding specificity of different STAT proteins. Comparison of in vitro specificity with natural target sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeted disruption of the mouse Stat3 gene leads to early embryonic lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Regulation of STATs by Posttranslational Modifications | Semantic Scholar [semanticscholar.org]

- 21. oncotarget.com [oncotarget.com]

- 22. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Subcellular Localization of Signal Transducer and Activator of Transcription 4 (STAT4)

Introduction

Signal Transducer and Activator of Transcription 4 (STAT4) is a pivotal member of the STAT family of transcription factors, which are essential for relaying signals from cytokines and growth factors to the nucleus to modulate gene expression.[1][2][3][4] The subcellular localization of STAT4 is a tightly regulated process that is fundamental to its function. In its latent state, STAT4 resides primarily in the cytoplasm.[1][2][5] Upon activation by specific cytokines, it rapidly translocates to the nucleus, where it orchestrates the transcription of target genes critical for immune responses, particularly the differentiation of T helper 1 (Th1) cells.[1][3][6] Understanding the molecular mechanisms that govern the nucleocytoplasmic shuttling of STAT4 is crucial for developing therapeutic strategies targeting autoimmune diseases, inflammatory conditions, and cancer, where STAT4 signaling is often dysregulated.[1][2][7][8]

The Canonical STAT4 Signaling Pathway and Nuclear Translocation

The canonical pathway for STAT4 activation and nuclear import is a well-defined process initiated by cytokine signaling at the cell surface. This pathway ensures that STAT4 acts as a transcription factor only in response to specific extracellular cues.

Cytoplasmic Sequestration of Inactive STAT4

In unstimulated cells, STAT4 exists as a latent monomer predominantly in the cytoplasm.[1][2][6][9] Its nuclear import is conditional upon activation, a mechanism that prevents spurious gene transcription.[10]

Activation Cascade: From Cytokine Receptor to STAT4 Phosphorylation

The activation of STAT4 is initiated by the binding of specific cytokines to their cognate receptors on the cell surface. Key activators of STAT4 include:

-

Interleukin-12 (IL-12): The primary activator, crucial for Th1 differentiation.[3][6]

-

Type I Interferons (IFN-α/β): Activate STAT4, particularly in NK cells during the initial phase of viral infections.[1][3]

-

Other Cytokines: IL-23, IL-2, IL-27, and IL-35 can also activate STAT4.[1][3]

Upon cytokine binding, receptor-associated Janus kinases (JAKs), such as JAK2 and TYK2, are brought into close proximity, leading to their autophosphorylation and activation.[1] These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptors.

Dimerization and Formation of a Nuclear Localization Signal (NLS)

The phosphorylated receptor tails serve as docking sites for the Src Homology 2 (SH2) domain of latent STAT4 monomers.[1][6] Once recruited to the receptor complex, STAT4 is phosphorylated by the JAKs on a conserved tyrosine residue, Tyrosine 693 (Y693).[1]

This tyrosine phosphorylation is the critical step that induces the homodimerization of STAT4 molecules.[6] The dimerization occurs through a reciprocal interaction between the SH2 domain of one STAT4 monomer and the phosphotyrosine residue of the other.[10][11] This process results in the formation of a stable, parallel dimer. The formation of this dimer is believed to create a conformational, dimer-specific Nuclear Localization Signal (dsNLS), which is essential for its recognition by the nuclear import machinery.[10][11][12] Studies have suggested that amino acids 395-416 within the DNA binding domain are critical for this IL-12-induced nuclear import.[12]

Nuclear Import

The activated STAT4 dimer is then transported into the nucleus through the nuclear pore complex (NPC). While the precise import receptors for STAT4 are not as well-characterized as for other STATs, this process is an active, carrier-mediated transport mechanism.[13][14][15]

References

- 1. STAT4: an immunoregulator contributing to diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT4: an immunoregulator contributing to diverse human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STAT4 - Wikipedia [en.wikipedia.org]

- 4. genecards.org [genecards.org]

- 5. STAT4: an immunoregulator contributing to diverse human diseases [ijbs.com]

- 6. Role of the Stat4 N Domain in Receptor Proximal Tyrosine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene - STAT4 [maayanlab.cloud]

- 8. STAT4 signal transducer and activator of transcription 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. STATs get their move on - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Amino acids 395-416 in DNA binding domain of STAT4 is involved in IL-12-induced nuclear import of STAT4] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nucleocytoplasmic shuttling of STAT transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DSpace [helda.helsinki.fi]

- 15. Nucleocytoplasmic Shuttling of STATs. A Target for Intervention? - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of STAT2 in Viral Infections: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 2 (STAT2) is a critical component of the innate immune response to viral infections. As a key mediator of type I and type III interferon (IFN) signaling, STAT2 plays a central role in the transcriptional activation of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state within host cells.[1][2][3] This technical guide provides an in-depth overview of the multifaceted role of STAT2 in viral infections, including its function in canonical and non-canonical signaling pathways, its interaction with viral proteins, and its significance as a potential therapeutic target.

Core Concepts: STAT2 Signaling in the Antiviral Response

STAT2 is a member of the STAT family of transcription factors, characterized by a conserved structure comprising an N-terminal domain, a coiled-coil domain, a DNA-binding domain, a linker domain, an SH2 domain, and a C-terminal transactivation domain.[4][5] In the context of a viral infection, the recognition of viral components by pattern recognition receptors (PRRs) triggers the production and secretion of type I and type III IFNs. These IFNs then initiate a signaling cascade that heavily relies on STAT2.

The Canonical ISGF3 Pathway

The canonical signaling pathway activated by type I and type III IFNs leads to the formation of the IFN-stimulated gene factor 3 (ISGF3) complex.[6][7][8] This process can be summarized as follows:

-

IFN Binding and Receptor Activation: Type I IFNs (IFN-α/β) bind to the IFN-α receptor (IFNAR), while type III IFNs (IFN-λ) bind to the IFN-λ receptor (IFNLR). This binding event leads to the activation of receptor-associated Janus kinases (JAKs), specifically TYK2 and JAK1.[7]

-

STAT Phosphorylation: The activated JAKs phosphorylate specific tyrosine residues on the intracellular domains of the receptors, creating docking sites for STAT1 and STAT2. Subsequently, the JAKs phosphorylate STAT1 on tyrosine 701 (Y701) and STAT2 on tyrosine 690 (Y690).[1][6]

-

ISGF3 Complex Formation: Phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with the interferon regulatory factor 9 (IRF9) to form the heterotrimeric ISGF3 complex.[7][8][9]

-

Nuclear Translocation and Gene Transcription: The ISGF3 complex translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoters of ISGs, driving their transcription.[9][10] The resulting ISG products have a wide range of antiviral functions, including the inhibition of viral replication, the induction of apoptosis in infected cells, and the modulation of the adaptive immune response.

STAT1-Independent STAT2 Signaling

Emerging evidence indicates that STAT2 can also mediate antiviral responses independently of STAT1.[3][7] In this non-canonical pathway, upon IFN stimulation, STAT2 can form a complex with IRF9. This STAT2/IRF9 complex can then translocate to the nucleus and bind to ISREs to induce the expression of a subset of ISGs. This pathway may serve as a compensatory mechanism when STAT1 is absent or its function is compromised, highlighting the versatility of STAT2 in orchestrating antiviral defenses.

Viral Antagonism of STAT2

Given the central role of STAT2 in the host's antiviral response, numerous viruses have evolved mechanisms to antagonize its function.[2][11] These strategies are diverse and often virus-specific, highlighting the ongoing evolutionary arms race between viruses and their hosts.

Mechanisms of Viral Antagonism

| Mechanism | Viral Protein(s) | Virus Family | Description |

| STAT2 Degradation | NS5 | Flaviviridae (e.g., Dengue virus, Zika virus) | The viral NS5 protein targets STAT2 for proteasomal degradation, thereby preventing the formation of the ISGF3 complex.[11][12] |

| NS1/NS2 | Pneumoviridae (e.g., Respiratory Syncytial Virus) | The NS1 and NS2 proteins form a complex that acts as an E3 ubiquitin ligase, targeting STAT2 for degradation.[2] | |

| NS3 | Reoviridae (e.g., Bluetongue virus) | The NS3 protein induces the autophagic degradation of STAT2.[12][13] | |

| Inhibition of STAT2 Phosphorylation | V protein | Paramyxoviridae (e.g., Nipah virus, Hendra virus) | The V protein binds to STAT2 and prevents its phosphorylation by JAKs.[11] |

| Sequestration of STAT2 | V protein | Paramyxoviridae (e.g., Measles virus) | The V protein binds to STAT2 and sequesters it in the cytoplasm, preventing its nuclear translocation.[2] |